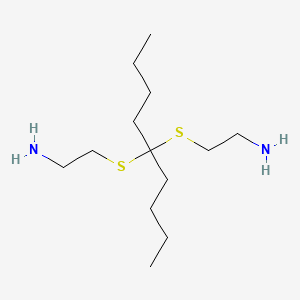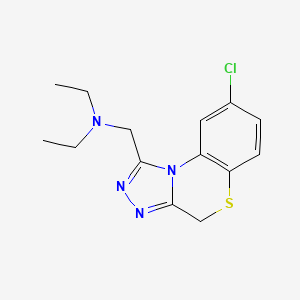
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structural features, which include a triazole ring fused with a benzothiazine moiety. The presence of chlorine and diethylamine groups further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl- typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under reflux conditions, often in the presence of a suitable catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl- undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer, antihypertensive, and analgesic properties.
Industry: Utilized in the development of new dyes and pigments due to its unique structural features.
Mechanism of Action
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl- involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine core but differ in their substituents and overall structure.
4H-1,4-Benzothiazines: These compounds are structurally related but may have different substituents and functional groups.
Uniqueness
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl- is unique due to its fused triazole and benzothiazine rings, along with the presence of chlorine and diethylamine groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
110215-96-8 |
|---|---|
Molecular Formula |
C14H17ClN4S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-[(8-chloro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H17ClN4S/c1-3-18(4-2)8-13-16-17-14-9-20-12-6-5-10(15)7-11(12)19(13)14/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
DIYACKMTPWDPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1C3=C(C=CC(=C3)Cl)SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


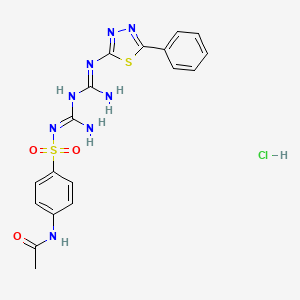
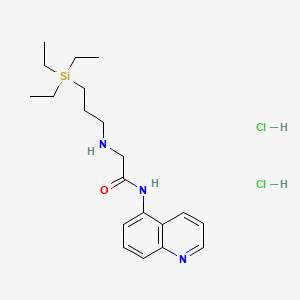

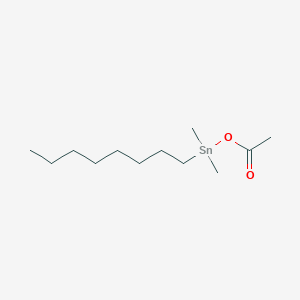
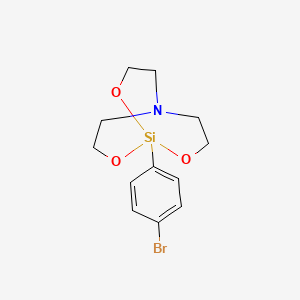
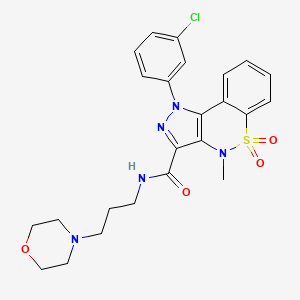
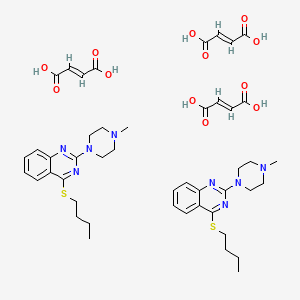
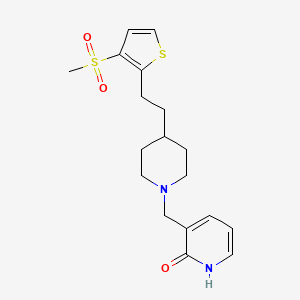

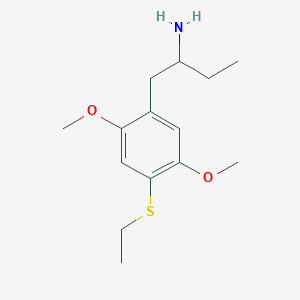

![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
